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Compound of Interest

Compound Name: 3-Pyridinecarboxamidine

CAS No.: 23255-20-1

Cat. No.: B3006089 Get Quote

Executive Summary
3-Pyridinecarboxamidine (CAS: 23255-20-1), widely recognized in the pharmaceutical

sciences as Nicotinamidine, is a critical heterocyclic building block and pharmacophore. It is the

amidine analog of Nicotinamide (Vitamin B3), characterized by the substitution of the amide

oxygen with an imine group.

This structural modification confers significant basicity (

) and enables the molecule to function as a cationic mimetic of the amino acid Arginine.
Consequently, 3-Pyridinecarboxamidine and its derivatives are extensively utilized in
medicinal chemistry as competitive inhibitors of trypsin-like serine proteases (e.g., thrombin,
urokinase, factor Xa), where they anchor into the S1 specificity pocket of the enzyme.

CRITICAL DISTINCTION: Researchers must rigorously distinguish between Nicotinamidine

(Amidine) and Nicotinamide (Amide). While their names are phonetically similar, their chemical

reactivity and biological targets are distinct. Nicotinamide is a vitamin and PARP inhibitor;

Nicotinamidine is a protease inhibitor scaffold.

Nomenclature Taxonomy & Identifiers
The following table consolidates the validated synonyms and identifiers for 3-
Pyridinecarboxamidine. This taxonomy is essential for cross-referencing databases such as

PubChem, SciFinder, and Reaxys.
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Table 1: Synonym & Identifier Matrix
Category Primary Name / Identifier

Alternative / Deprecated
Names

Common Names Nicotinamidine
3-Amidinopyridine; 3-

Guanylpyridine

IUPAC Name Pyridine-3-carboximidamide 3-Pyridinecarboximidamide

Chemical Structure 3-Pyridinecarboxamidine C-(3-Pyridyl)formamidine

Salt Forms Nicotinamidine HCl

3-Amidinopyridine

hydrochloride; 3-

Pyridinecarboxamidine

monohydrochloride

CAS Registry 23255-20-1 (Free Base)
7356-60-7 (Hydrochloride);

63265-42-9 (HCl alt ref)

InChI Key
FVGUUJNEJJPLCS-

UHFFFAOYSA-N
(Free Base)

SMILES C1=CC(=CN=C1)C(=N)N NC(=N)c1cccnc1
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Figure 1: Nomenclature hierarchy linking the chemical entity to its standardized and trivial

names.

Structural Context & Chemical Properties
Isomeric Relationships
The position of the amidine group on the pyridine ring dictates biological activity.

3-Isomer (Nicotinamidine): Often used in fragment-based drug design for diverse targets,

including urokinase and specific kinase inhibitors.

4-Isomer (Isonicotinamidine): Highly potent S1 pocket binder; frequently seen in thrombin

inhibitors (e.g., Dabigatran intermediates).

Physicochemical Profile
The amidine group is a strong base. In physiological pH (7.4), 3-Pyridinecarboxamidine
exists predominantly in its protonated (cationic) form. This positive charge is the key driver for

its electrostatic interaction with the aspartate residue (Asp189) at the bottom of the S1 pocket

in serine proteases.

Property Value Note

Molecular Weight 121.14 g/mol Free base

pKa (Amidine) ~11.0 - 11.5
Highly basic; protonated at pH

7.4

H-Bond Donors 2 Amidine -NH2 and =NH

H-Bond Acceptors 2 Pyridine N and Amidine N

LogP -0.3 (approx) Hydrophilic due to polarity

Synthesis & Production Protocols
The industrial and laboratory standard for synthesizing 3-Pyridinecarboxamidine is the Pinner

Reaction, utilizing 3-Cyanopyridine (Nicotinonitrile) as the starting material. This method is

preferred for its high yield and the stability of the resulting hydrochloride salt.
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Synthesis Workflow (Pinner Reaction)

3-Cyanopyridine
(Nicotinonitrile)

Methyl Nicotinimidate
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 1. Base Catalysis 

NaOMe / MeOH
(Sodium Methoxide) 3-Pyridinecarboxamidine HCl
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Figure 2: Step-wise synthesis via the Pinner reaction mechanism.

Laboratory Protocol: Synthesis of Nicotinamidine HCl
Based on verified methodologies (e.g., US Patent 5294612).

Reagents:

3-Cyanopyridine (208 g, 2.0 mol)[1][2]

Sodium Methoxide (catalytic amount or stoichiometric, e.g., 0.1 eq)

Methanol (Anhydrous)

Ammonium Chloride (118 g, 2.2 mol)[1][2]

Procedure:

Imidate Formation: Dissolve 3-Cyanopyridine in anhydrous methanol. Add Sodium

Methoxide at

. Stir until dissolved.

Incubation: Store the stoppered reaction mixture at

for 24–96 hours. This allows the formation of the O-methyl imidate intermediate.
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Amidation: Add solid Ammonium Chloride directly to the mixture.

Reaction: Stir at room temperature (or slight reflux depending on kinetics required) for 4–8

hours.

Isolation: Remove solvent in vacuo. Triturate the residue with isopropanol/ether to precipitate

the product.[1][2]

Purification: Collect the white solid by filtration. Yield is typically >85%.[1][2][3]

Validation:

Melting Point: Expect ~141–142°C (dried).

NMR: Confirm disappearance of the nitrile peak and appearance of amidine protons.

Pharmaceutical Applications & Mechanism
Serine Protease Inhibition
The primary utility of 3-Pyridinecarboxamidine in drug discovery is as a P1 residue surrogate.

Mechanism: Trypsin-like serine proteases cleave peptide bonds following a positively

charged residue (Arginine or Lysine).

Mimicry: The amidine group of Nicotinamidine mimics the guanidine group of Arginine.

Binding: It forms a salt bridge with Aspartate 189 (Asp189) at the bottom of the S1 pocket,

competitively inhibiting the enzyme.

Activity-Based Probes (ABPs)
Recent research utilizes 3-Pyridinecarboxamidine derivatives to create Activity-Based

Probes. These molecules covalently bond to the active site of proteases, allowing scientists to

profile enzyme activity in complex biological samples (e.g., profiling protease levels in cystic

fibrosis sputum).

Emerging Materials Science
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Beyond pharma, 3-Pyridinecarboxamidine is increasingly cited in the synthesis of 2D

Perovskite materials. It acts as an organic spacer cation, stabilizing the lead-halide octahedral

layers. The 3-isomer induces unique "kinked" structural frameworks compared to the linear 4-

isomer, influencing optoelectronic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-Pyridinecarboxamidine: Technical Compendium &
Synonym Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3006089#3-pyridinecarboxamidine-synonyms-and-
alternative-names]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b3006089#3-pyridinecarboxamidine-synonyms-and-alternative-names
https://www.benchchem.com/product/b3006089#3-pyridinecarboxamidine-synonyms-and-alternative-names
https://www.benchchem.com/product/b3006089#3-pyridinecarboxamidine-synonyms-and-alternative-names
https://www.benchchem.com/product/b3006089#3-pyridinecarboxamidine-synonyms-and-alternative-names
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3006089?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3006089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

